molecular formula C13H19N3O3 B2487587 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1396860-20-0

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone

Katalognummer: B2487587
CAS-Nummer: 1396860-20-0
Molekulargewicht: 265.313
InChI-Schlüssel: UBXIQOZKJODOFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture, combining a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core with a 1H-pyrazole moiety. The spirocyclic core provides molecular rigidity and 3D complexity, which is highly valuable in designing novel pharmacologically active compounds . The incorporated pyrazole ring is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities . Pyrazole derivatives have been extensively researched for their anti-inflammatory, antioxidant, and anticancer properties. Recent studies highlight that specific pyrazole compounds can demonstrate significant inhibitory effects on reactive oxygen species (ROS) production in human platelets, with IC50 values in the range of approximately 10 µM, and also show promising antiproliferative activity against various cancer cell lines . This makes the compound particularly interesting for researchers investigating pathways related to oxidative stress and oncogenesis. The structural features of this reagent suggest its primary application as a key synthetic intermediate or building block. Researchers can utilize it in the synthesis of more complex molecules, particularly for the development of potential therapeutic agents targeting inflammatory diseases, oxidative stress-related conditions, and various cancers . It is also highly useful in method development and as a standard in analytical chemistry. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment and under the guidelines of their institution's safety protocols.

Eigenschaften

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-12(2)18-9-13(10-19-12)7-15(8-13)11(17)6-16-5-3-4-14-16/h3-5H,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXIQOZKJODOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CN3C=CC=N3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone likely involves multiple steps, including the formation of the spirocyclic system and the introduction of the pyrazole ring. Typical synthetic routes might include:

    Formation of the spirocyclic system: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the pyrazole ring: This might be achieved through condensation reactions involving hydrazine derivatives and diketones.

    Final assembly: Coupling reactions to attach the pyrazole ring to the spirocyclic system.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: To improve reaction efficiency and control.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone may undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms, possibly involving the ethanone group.

    Reduction: Reduction of the pyrazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrazole ring or spirocyclic system.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone could have various applications in scientific research, including:

    Medicinal chemistry: Potential as a lead compound for drug development due to its unique structure.

    Biological studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial applications: Use as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing substrate access.

    Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.

    Pathway involvement: Participation in metabolic or signaling pathways, affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spirocyclic compounds: Such as spirooxindoles or spiroketals, which also feature spirocyclic systems.

    Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone, which contain the pyrazole ring.

    Ethanone-containing compounds: Such as acetophenone or benzylacetone, which include the ethanone group.

Uniqueness

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its combination of a spirocyclic system, a pyrazole ring, and an ethanone group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biologische Aktivität

Overview

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 1396860-06-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding capabilities that can modulate biological processes, potentially leading to inhibition or activation of enzymatic functions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that the compound has significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in cellular models.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus10
Compound AEscherichia coli15

Anti-inflammatory Research

In a model of induced inflammation using lipopolysaccharide (LPS), the compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls.

Treatment GroupTNF-α Levels (pg/mL)
Control150
Compound A90

Cytotoxicity Assays

The cytotoxic effects were assessed using MTT assays on human cancer cell lines. The compound exhibited IC50 values ranging from 20 to 40 µM across different cell lines.

Cell LineIC50 (µM)
HeLa20
MCF730
A54940

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of a spirocyclic amine precursor (e.g., 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) with a pyrazole-containing carbonyl derivative.
  • Step 2 : Refluxing in ethanol or DMF with potassium carbonate as a base to facilitate nucleophilic substitution .
  • Optimization : Temperature control (60–80°C), solvent polarity adjustments, and catalyst screening (e.g., NaOAc for acetylative coupling) improve yields. Monitoring via TLC and intermediate purification by recrystallization are critical .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : 1^1H NMR identifies protons on the pyrazole ring (δ 7.5–8.5 ppm) and spirocyclic ether (δ 3.0–4.5 ppm). 13^{13}C NMR confirms carbonyl (δ 165–175 ppm) and quaternary spiro carbons .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+) validates molecular formula (e.g., C16_{16}H21_{21}N3_3O3_3) with <5 ppm error .
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C-O-C (~1250 cm^{-1) confirm functional groups .

Table 1 : Example spectroscopic data for a related spiro-pyrazole compound :

TechniqueKey Peaks/Data
1^1H NMRδ 7.8 (pyrazole H), δ 3.9 (OCH2_2)
HRMS (ESI)Calcd: 434.0533; Found: 434.0532

Advanced Research Questions

Q. How can contradictions between computational stereochemical predictions and experimental XRD data be resolved?

  • XRD Refinement : Use SHELX for high-resolution crystallography to resolve spirocyclic stereochemistry. Compare experimental bond angles/distances with DFT-optimized structures .
  • Density Functional Theory (DFT) : Validate computational models (e.g., B3LYP/6-311+G(d,p)) against experimental XRD torsional parameters. Adjust solvation models if discrepancies arise in polar solvents .

Q. What strategies mitigate byproduct formation during pyrazole ring functionalization?

  • Regioselective Control : Use directing groups (e.g., nitro or cyano substituents) to bias electrophilic substitution at the pyrazole C-4 position .
  • Byproduct Analysis : Employ LC-MS/MS to detect intermediates. For example, brominated byproducts (e.g., C19_{19}H20_{20}BrN3_3O2_2S) can form via halogen scavenging; optimize stoichiometry to suppress side reactions .

Q. How does the spirocyclic core influence reactivity in cross-coupling reactions?

  • Steric Effects : The 7,7-dimethyl groups hinder nucleophilic attack at the spirocyclic nitrogen, favoring reactions at the pyrazole carbonyl.
  • Electronic Effects : The electron-rich dioxa ring stabilizes transition states in Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O for efficient arylations .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies?

  • Bioisosteric Replacement : Substitute the pyrazole with imidazole or triazole to assess binding affinity changes.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate spirocyclic conformation with target engagement (e.g., kinase inhibition) .

Key Methodological Recommendations

  • Synthesis : Prioritize stepwise coupling over one-pot reactions to isolate intermediates .
  • Characterization : Combine XRD (SHELX-refined) with dynamic NMR to resolve conformational flexibility .
  • Computational Tools : Validate docking poses with MD simulations (AMBER/CHARMM force fields) to account for spirocyclic dynamics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.